molecular formula C14H17NO2 B2415109 N-(3-Phenylmethoxycyclobutyl)prop-2-enamide CAS No. 2153718-94-4

N-(3-Phenylmethoxycyclobutyl)prop-2-enamide

Cat. No.: B2415109
CAS No.: 2153718-94-4
M. Wt: 231.295
InChI Key: PHCKCDFWVVKAFR-UHFFFAOYSA-N
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Description

N-(3-Phenylmethoxycyclobutyl)prop-2-enamide is an organic compound characterized by a cyclobutyl ring substituted with a phenylmethoxy group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Phenylmethoxycyclobutyl)prop-2-enamide typically involves the following steps:

    Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenylmethoxy group: This step involves the substitution of a hydrogen atom on the cyclobutyl ring with a phenylmethoxy group, often using reagents such as phenylmethanol and a suitable catalyst.

    Formation of the prop-2-enamide moiety: This involves the reaction of the cyclobutyl intermediate with acryloyl chloride or a similar reagent under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-Phenylmethoxycyclobutyl)prop-2-enamide can undergo various types of chemical reactions, including:

    Oxidation: The phenylmethoxy group can be oxidized to form corresponding phenylmethoxy derivatives.

    Reduction: The prop-2-enamide moiety can be reduced to form the corresponding amine.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products

    Oxidation: Phenylmethoxy derivatives.

    Reduction: Amines.

    Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

N-(3-Phenylmethoxycyclobutyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Phenylmethoxycyclobutyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The phenylmethoxy group may interact with hydrophobic pockets in proteins, while the prop-2-enamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Methoxyphenyl)prop-2-enamide
  • N-(3-Phenylpropyl)prop-2-enamide
  • N-(3-Phenylmethoxycyclopentyl)prop-2-enamide

Uniqueness

N-(3-Phenylmethoxycyclobutyl)prop-2-enamide is unique due to its cyclobutyl ring, which imparts rigidity and distinct steric properties compared to similar compounds with different ring sizes or substituents. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-phenylmethoxycyclobutyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO2/c1-2-14(16)15-12-8-13(9-12)17-10-11-6-4-3-5-7-11/h2-7,12-13H,1,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCKCDFWVVKAFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CC(C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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